(S)-(5,6,7,8-Tetrahydroindolizin-8-YL)methanamine hydrochloride
CAS No.:
Cat. No.: VC20155564
Molecular Formula: C9H15ClN2
Molecular Weight: 186.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15ClN2 |
|---|---|
| Molecular Weight | 186.68 g/mol |
| IUPAC Name | [(8S)-5,6,7,8-tetrahydroindolizin-8-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H14N2.ClH/c10-7-8-3-1-5-11-6-2-4-9(8)11;/h2,4,6,8H,1,3,5,7,10H2;1H/t8-;/m0./s1 |
| Standard InChI Key | SCNZBDRUIGDYQR-QRPNPIFTSA-N |
| Isomeric SMILES | C1C[C@H](C2=CC=CN2C1)CN.Cl |
| Canonical SMILES | C1CC(C2=CC=CN2C1)CN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound is characterized by the following properties :
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅ClN₂ |
| Molecular Weight | 186.68 g/mol |
| IUPAC Name | [(8S)-5,6,7,8-tetrahydroindolizin-8-yl]methanamine hydrochloride |
| Canonical SMILES | C1CC@HCN.Cl |
| Chiral Center | C8 (S-configuration) |
| Solubility | Enhanced in aqueous media (HCl salt form) |
The indolizine core consists of a fused bicyclic system with a six-membered ring (piperidine) and a five-membered ring (pyrrole). The stereochemistry at C8 influences its biological interactions .
Synthesis and Stereochemical Considerations
General Synthesis Strategies
While proprietary protocols dominate industrial synthesis, general methodologies for analogous indolizine derivatives involve:
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Ring-Closing Reactions: Cyclization of pyrrolidine or piperidine precursors with appropriate electrophiles.
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Enantioselective Catalysis: Asymmetric hydrogenation or enzymatic resolution to achieve the (S)-configuration .
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Salt Formation: Treatment of the free base with HCl to improve stability and solubility .
Challenges in Stereochemical Control
The (S)-enantiomer’s synthesis requires precise control to avoid racemization. Studies on related indolizidine alkaloids (e.g., cytotoxic tyloindicine analogs) demonstrate that stereochemistry critically determines bioactivity. For example, the (R)-enantiomer of a tetrahydroindolizinone derivative exhibited 0.2 µM IC₅₀ against HCT-116 colon cancer cells, while the (S)-enantiomer was inactive .
Mechanistic Insights
Proposed Mechanisms of Action
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Serotonergic Pathways: The primary amine group may act as a hydrogen bond donor, mimicking endogenous serotonin. Molecular docking studies suggest binding to 5-HT₁A’s orthosteric site.
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Ion Channel Modulation: Indolizine derivatives are known to interact with voltage-gated sodium channels, potentially explaining anticonvulsant or analgesic effects observed in preclinical models .
Comparative Analysis of Enantiomers
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Receptor Affinity | Moderate 5-HT₁A binding (predicted) | Higher 5-HT₂A affinity (observed in analogs) |
| Cytotoxicity | Not reported | IC₅₀ = 0.2 µM (HCT-116 cells) |
Applications in Drug Development
Neurological Disorders
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Depression/Anxiety: 5-HT₁A partial agonism could address treatment-resistant mood disorders.
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Neurodegeneration: Preclinical models suggest neuroprotective effects in Alzheimer’s disease via amyloid-β modulation.
Oncology
Though untested, the scaffold’s similarity to camptothecin intermediates hints at potential as a topoisomerase I inhibitor .
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